Cas no 852388-71-7 (N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide)

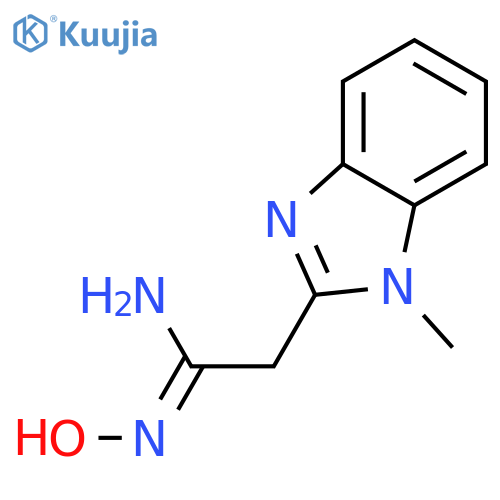

852388-71-7 structure

商品名:N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide

N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide 化学的及び物理的性質

名前と識別子

-

- (1Z)-N'-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethanimidamide

- N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide

- (Z)-N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide

- BBL030576

- AKOS005135656

- N'-hydroxy-2-(1-methylbenzimidazol-2-yl)ethanimidamide

- 852388-71-7

- STL146703

- VS-09904

- HMS1748J03

- EN300-12601

- SR-01000065815-1

- ALBB-035252

- SR-01000065815

- 1H-benzimidazole-2-ethanimidamide, N'-hydroxy-1-methyl-

-

- MDL: MFCD18533612

- インチ: InChI=1S/C10H12N4O/c1-14-8-5-3-2-4-7(8)12-10(14)6-9(11)13-15/h2-5,15H,6H2,1H3,(H2,11,13)

- InChIKey: GPCCQUBMGXQCPH-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 204.10111102Da

- どういたいしつりょう: 204.10111102Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 256

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.4Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-12601-2.5g |

N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide |

852388-71-7 | 95% | 2.5g |

$560.0 | 2023-02-09 | |

| Enamine | EN300-12601-0.1g |

N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide |

852388-71-7 | 95% | 0.1g |

$92.0 | 2023-02-09 | |

| Enamine | EN300-12601-0.5g |

N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide |

852388-71-7 | 95% | 0.5g |

$208.0 | 2023-02-09 | |

| Enamine | EN300-12601-1000mg |

N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide |

852388-71-7 | 95.0% | 1000mg |

$267.0 | 2023-10-02 | |

| A2B Chem LLC | AV30523-5g |

N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide |

852388-71-7 | 95% | 5g |

$1134.00 | 2024-04-19 | |

| Enamine | EN300-12601-10000mg |

N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide |

852388-71-7 | 95.0% | 10000mg |

$2154.0 | 2023-10-02 | |

| Enamine | EN300-12601-100mg |

N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide |

852388-71-7 | 95.0% | 100mg |

$92.0 | 2023-10-02 | |

| 1PlusChem | 1P019OJF-250mg |

N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide |

852388-71-7 | 95% | 250mg |

$219.00 | 2024-04-21 | |

| 1PlusChem | 1P019OJF-10g |

N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide |

852388-71-7 | 95% | 10g |

$2725.00 | 2023-12-16 | |

| 1PlusChem | 1P019OJF-50mg |

N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide |

852388-71-7 | 95% | 50mg |

$135.00 | 2024-04-21 |

N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide 関連文献

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

852388-71-7 (N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide) 関連製品

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量